molecular formula C6H5FN2O2 B1439320 3-Fluoro-6-methyl-2-nitropyridine CAS No. 247077-46-9

3-Fluoro-6-methyl-2-nitropyridine

Cat. No. B1439320
M. Wt: 156.11 g/mol
InChI Key: GJGUXNSOQFTBGB-UHFFFAOYSA-N
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Description

“3-Fluoro-6-methyl-2-nitropyridine” is a chemical compound with the molecular formula C6H5FN2O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The compound has a molecular weight of 156.12 .


Synthesis Analysis

The synthesis of nitropyridines, including “3-Fluoro-6-methyl-2-nitropyridine”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-6-methyl-2-nitropyridine” is characterized by the presence of a nitro group (NO2) and a methyl group (CH3) attached to a pyridine ring, which also has a fluorine atom attached .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-6-methyl-2-nitropyridine” include a molecular weight of 156.12 . The compound is a solid at room temperature .

Scientific Research Applications

Agrochemical Industry

  • Field : Agrochemical Industry
  • Application : Trifluoromethylpyridines, which include 3-Fluoro-6-methyl-2-nitropyridine, are used as a key structural motif in active agrochemical ingredients . They are used in the protection of crops from pests .
  • Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . The effectiveness of these agrochemicals is due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Pharmaceutical Industry

  • Field : Pharmaceutical Industry
  • Application : Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
  • Results : Many candidates containing trifluoromethylpyridine are currently undergoing clinical trials . The effectiveness of these pharmaceuticals is thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of Fluorinated Pyridines

  • Field : Organic Chemistry
  • Application : 3-Fluoro-6-methyl-2-nitropyridine can be used in the synthesis of fluorinated pyridines . These compounds have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
  • Method of Application : The specific methods of synthesis can vary, but one common method involves the reaction of pyridine with N2O5 in an organic solvent to give the N-nitropyridinium ion .
  • Results : The synthesis of fluorinated pyridines has led to the development of new agricultural products with improved physical, biological, and environmental properties .

Synthesis of 6-Methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine (MNPHP)

  • Field : Organic Chemistry
  • Application : 3-Fluoro-6-methyl-2-nitropyridine can be used in the synthesis of MNPHP , a compound that could have potential applications in various fields.
  • Method of Application : The specific methods of synthesis can vary, but one common method involves the reaction of 2-fluoro-3-nitro-6-methylpyridine with other reagents .
  • Results : The synthesis of MNPHP from 2-fluoro-3-nitro-6-methylpyridine has been achieved .

Synthesis of Fluorinated Pyridines

  • Field : Organic Chemistry
  • Application : 3-Fluoro-6-methyl-2-nitropyridine can be used in the synthesis of fluorinated pyridines . These compounds have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
  • Method of Application : The specific methods of synthesis can vary, but one common method involves the reaction of pyridine with N2O5 in an organic solvent to give the N-nitropyridinium ion .
  • Results : The synthesis of fluorinated pyridines has led to the development of new agricultural products with improved physical, biological, and environmental properties .

Synthesis of 2-Substituted-5-Nitro-Pyridines

  • Field : Organic Chemistry
  • Application : 3-Fluoro-6-methyl-2-nitropyridine can be used in the synthesis of 2-substituted-5-nitro-pyridines . These compounds could have potential applications in various fields.
  • Method of Application : The specific methods of synthesis can vary, but one common method involves the reaction of 3-nitropyridine with other reagents .
  • Results : The synthesis of 2-substituted-5-nitro-pyridines from 3-nitropyridine has been achieved .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

3-fluoro-6-methyl-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c1-4-2-3-5(7)6(8-4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGUXNSOQFTBGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947647
Record name 3-Fluoro-6-methyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-6-methyl-2-nitropyridine

CAS RN

247077-46-9
Record name 3-Fluoro-6-methyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-6-methyl-2-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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